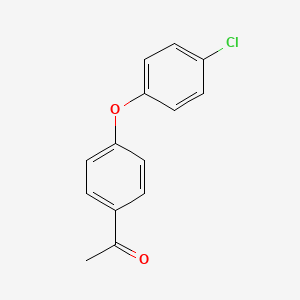

1-(4-(4-Chlorophenoxy)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(4-chlorophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQBBOAJYBGKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374024 | |

| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41150-48-5 | |

| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41150-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(4-CHLOROPHENOXY)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(4-(4-Chlorophenoxy)phenyl)ethanone, a key chemical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. We will delve into its chemical properties, a robust synthesis protocol grounded in established organic chemistry principles, and its critical role as a versatile building block for complex molecular architectures.

Core Compound Identification and Properties

This compound, also known as 4'-(4-Chlorophenoxy)acetophenone, is a diaryl ether ketone. This structure, which links two aromatic rings via an ether bond and incorporates a ketone functional group, imparts a unique combination of stability and reactivity. This makes it a valuable precursor in multi-step organic syntheses.[1]

The definitive identifier for this compound is its CAS Number: 41150-48-5 .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41150-48-5 | Chem-Impex[1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | Chem-Impex[1] |

| Molecular Weight | 246.69 g/mol | Chem-Impex[1] |

| IUPAC Name | 1-[4-(4-chlorophenoxy)phenyl]ethanone | PubChem[2] |

| Synonyms | 4'-(4-Chlorophenoxy)acetophenone | Chem-Impex[1] |

| Appearance | Pale yellow crystals | Chem-Impex[1] |

| Melting Point | 66-74 °C | Chem-Impex[1] |

| PubChem CID | 2757749 | Chem-Impex[1] |

| Storage | Store at 0-8 °C | Chem-Impex[1] |

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is efficiently achieved via the Friedel-Crafts acylation of 4-chlorophenoxybenzene. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[3][4]

The underlying mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent (acetyl chloride) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).[3] This acylium ion then attacks the electron-rich aromatic ring of 4-chlorophenoxybenzene. The phenoxy group is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to reduced steric hindrance, yielding the desired product. The resulting ketone is less reactive than the starting material, which conveniently prevents further acylation reactions.[5][6]

Experimental Workflow: Step-by-Step Synthesis

Objective: To synthesize this compound with high purity.

Materials:

-

4-chlorophenoxybenzene (1 equivalent)

-

Acetyl chloride (1.1 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Protocol:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) in the reaction flask and cool the mixture to 0°C using an ice bath.

-

Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled AlCl₃ suspension while stirring. Allow the mixture to stir for 15 minutes at 0°C.

-

Substrate Addition: Dissolve 4-chlorophenoxybenzene (1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the addition funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pale yellow crystals of this compound.[1]

Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its diaryl ether ketone scaffold is a privileged structure in medicinal chemistry and materials science.[7]

-

Pharmaceutical Synthesis: This compound is a crucial building block for creating more complex active pharmaceutical ingredients (APIs). The aryl ketone framework is found in molecules developed as anti-inflammatory, analgesic, and antimicrobial agents.[7][8] Medicinal chemists utilize this intermediate to systematically modify structures, optimizing for potency, selectivity, and pharmacokinetic properties.

-

Agrochemical Development: It serves as a precursor in the synthesis of advanced fungicides and herbicides.[1] The specific structural motifs can be elaborated to produce compounds that target essential biological pathways in plant pathogens or weeds. For instance, the related compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone is a known intermediate for fungicides.[9]

-

Material Science: The robust diaryl ether linkage provides thermal and chemical stability. This makes it a candidate for incorporation into high-performance polymers and coatings that require resistance to harsh environmental factors.[1][8]

Caption: Role as a key intermediate in various industrial applications.

Safety and Handling

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact with the chemical and solvents. |

| Handling | Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. | Aromatic ketones and chlorinated solvents can be irritants and potentially toxic. |

| Storage | Store in a tightly sealed container in a cool, dry place (0-8 °C recommended).[1] | To prevent degradation and ensure chemical stability. |

| Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. | To contain the spill and prevent environmental contamination. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | To ensure environmental and public safety. |

Researchers must always consult a comprehensive Safety Data Sheet (SDS) for the specific compound from their supplier before commencing any experimental work.

Conclusion

This compound is a strategically important organic intermediate whose value lies in its versatile diaryl ether ketone structure. Its synthesis via established methods like Friedel-Crafts acylation is reliable and scalable. For researchers in drug discovery, agrochemical science, and materials development, this compound represents a foundational building block for the creation of novel, high-performance molecules. Its continued availability and well-understood reactivity ensure its place in the synthetic chemist's toolbox.

References

-

Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-. PubChem, National Center for Biotechnology Information. [Link]

-

Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Selected examples of pharmaceutically important diaryl ether derivatives. ResearchGate. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Synthesis of 4-hydroxyacetophenone (Scheme-12). ResearchGate. [Link]

-

Friedel-Crafts Reactions | Alkylation & Acylation. Study.com. [Link]

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Medium. [Link]

-

This compound. PubChemLite. [Link]

-

1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of 4-hydroxy-3-methoxyacetophenone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C14H11ClO2) [pubchemlite.lcsb.uni.lu]

- 3. byjus.com [byjus.com]

- 4. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 119851-28-4 [chemicalbook.com]

An In-Depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diaryl ether ketone, 1-(4-(4-Chlorophenoxy)phenyl)ethanone. This document details its physicochemical properties, outlines robust synthetic protocols, and explores its current and potential applications in medicinal chemistry, agriculture, and materials science. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers leveraging this versatile chemical scaffold.

Introduction: The Significance of the Diaryl Ether Ketone Scaffold

The diaryl ether structural motif is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of chemical stability and conformational flexibility allows it to serve as a privileged scaffold in the design of bioactive molecules and advanced polymers. When integrated with a ketone functional group, as in the case of this compound, the resulting molecule becomes a highly versatile intermediate, amenable to a wide array of chemical transformations.

This compound, featuring a 4-chlorophenoxy group linked to a 4-acetylphenyl moiety, presents a valuable building block for creating complex molecular architectures. It is particularly noted as an intermediate in the development of novel anti-inflammatory, analgesic, and herbicidal agents.[1][2] This guide will delve into the core chemical properties, synthesis, and characterization of this important compound.

Physicochemical Properties and Molecular Identifiers

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While specific experimental data for this compound is not widely published, data for closely related analogs and computational predictions provide a solid foundation for its expected characteristics.

Chemical Structure and Identifiers

The foundational identity of the compound is established by its structure and standardized chemical identifiers.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-[4-(4-chlorophenoxy)phenyl]ethanone | [3] |

| CAS Number | Not broadly available; often identified by suppliers. | |

| PubChem CID | 2757749 | [3] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [3] |

| Molecular Weight | 246.69 g/mol | [3] |

| InChI Key | KLQBBOAJYBGKHM-UHFFFAOYSA-N | [3] |

Predicted and Analog-Derived Physicochemical Properties

The properties listed below are derived from computational models and experimental data for the closely related isomer, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS: 119851-28-4). These values serve as reliable estimates for predicting the behavior of the title compound in experimental settings.

Table 2: Physicochemical Data

| Property | Predicted/Analog Value | Source |

| Melting Point | 54-56 °C (Isomer) | [4][5] |

| Boiling Point | 369.2 ± 37.0 °C at 760 mmHg (Isomer) | [4][5] |

| Density | 1.3 ± 0.1 g/cm³ (Isomer) | [4][5] |

| Flash Point | 146.5 ± 25.5 °C (Isomer) | [5] |

| XLogP3 | 4.6 (Isomer) | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the formation of a diaryl ether bond, a classic transformation in organic chemistry. Two primary retrosynthetic approaches are considered: Ullmann Condensation and Friedel-Crafts Acylation .

Synthetic Route 1: Ullmann Condensation

The Ullmann condensation is a robust, copper-catalyzed reaction for forming carbon-oxygen bonds between an aryl halide and a phenol.[6] For this target molecule, the most logical pathway involves the coupling of 4-chlorophenol with 1-(4-halophenyl)ethanone (e.g., 4-fluoro- or 4-chloroacetophenone).

Causality of Experimental Design:

-

Catalyst: Copper(I) salts (e.g., CuI) are preferred as they are the active catalytic species. Using metallic copper is also possible but often requires higher temperatures.[7]

-

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the phenol, forming the nucleophilic phenoxide.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the reactants remain in solution at the required high temperatures (often >150 °C).[6]

-

Ligand: While not always necessary, the addition of ligands like phenanthroline or diamines can accelerate the reaction and allow for lower temperatures by stabilizing the copper catalyst.

Sources

- 1. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 2. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | Chemsrc [chemsrc.com]

- 6. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(4-(4-Chlorophenoxy)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Ketone in Modern Chemistry

1-(4-(4-Chlorophenoxy)phenyl)ethanone is a diaryl ether ketone that has emerged as a molecule of significant interest to the scientific community. Its rigid, well-defined structure, featuring a 4-chlorophenoxy moiety linked to an acetophenone core, makes it a highly valuable scaffold and synthetic intermediate. For researchers in drug discovery, this molecule serves as a foundational building block for novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] In the field of agrochemicals, its derivatives are explored for creating more effective and selective herbicides and pesticides.[1] Furthermore, its inherent thermal and chemical stability lends itself to applications in material science, where it is investigated for the synthesis of advanced polymers and coatings.[1]

This guide provides a comprehensive technical overview of this compound, designed for professionals in research and development. We will delve into its molecular identity, plausible synthetic routes with mechanistic reasoning, a complete workflow for structural and purity validation, and critical safety protocols. The objective is to equip scientists with the foundational knowledge required to expertly handle, synthesize, and analyze this pivotal chemical compound.

Section 1: Molecular Identity and Physicochemical Properties

The unique arrangement of an acetophenone group, a diaryl ether linkage, and a terminal chloro-substituent defines the reactivity and physical characteristics of this molecule.

Core Structural Information

-

IUPAC Name: 1-[4-(4-chlorophenoxy)phenyl]ethanone

-

CAS Number: 21953-69-5

-

Molecular Formula: C₁₄H₁₁ClO₂

-

Molecular Weight: 246.69 g/mol

-

SMILES: CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

-

InChI Key: KLQBBOAJYBGKHM-UHFFFAOYSA-N

Physicochemical Data Summary

Experimental physicochemical data for this compound is not widely published. The table below presents computed properties alongside experimental data for the closely related precursor, 4'-Chloroacetophenone, to provide a comparative context.

| Property | This compound (Computed/Predicted) | 4'-Chloroacetophenone (Experimental)[2] | Rationale for Comparison |

| Melting Point | > 100 °C (Predicted) | 74-76 °C | The larger, more rigid diaryl ether structure increases intermolecular forces, leading to a higher predicted melting point. |

| Boiling Point | ~400 °C (Predicted) | 237.7 °C | Increased molecular weight and polarity significantly raise the boiling point. |

| LogP (Octanol/Water) | ~4.5 (Predicted) | 2.35 | The addition of the phenoxy group increases the molecule's lipophilicity. |

| Water Solubility | Low (Predicted) | 111 mg/L (25 ºC) | The increased lipophilicity suggests significantly lower water solubility compared to its precursor. |

Section 2: Synthesis and Mechanistic Insights

The formation of the diaryl ether bond is the cornerstone of synthesizing this compound. The Williamson ether synthesis is a classic, reliable, and scalable method for this transformation, involving a nucleophilic aromatic substitution (SNAr) mechanism.

Causality in Synthetic Route Selection

The Williamson ether synthesis is chosen over other methods like the Ullmann condensation for several key reasons:

-

Milder Conditions: It typically does not require the very high temperatures (>200 °C) and copper catalysts often associated with the Ullmann reaction.[3]

-

Reagent Accessibility: The starting materials, 4-hydroxyacetophenone and an activated 4-halobenzene (like 1-chloro-4-fluorobenzene or 1,4-dichlorobenzene), are commercially available and relatively inexpensive.

-

Predictability: The SNAr mechanism is well-understood. The reaction is driven by the deprotonation of the phenol to form a potent phenoxide nucleophile, which then attacks an electron-deficient aryl halide. The presence of an electron-withdrawing group (like fluorine or a second chlorine) on the aryl halide activates the ring toward nucleophilic attack.

Synthesis Workflow Diagram

Caption: Proposed Williamson ether synthesis workflow for this compound.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative methodology based on established principles of Williamson ether synthesis.

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, approx. 5 mL per 1 g of phenol).

-

Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. DMF is a polar aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly reactive.[4]

-

-

Nucleophilic Aromatic Substitution: Add 1-chloro-4-fluorobenzene (1.1 eq) to the mixture.

-

Rationale: 1-chloro-4-fluorobenzene is an excellent electrophile. The fluorine atom is a strong electron-withdrawing group that activates the carbon atom to which the chlorine is attached for nucleophilic attack. Chlorine is the better leaving group in this SNAr context.

-

-

Reaction: Heat the mixture to reflux (approx. 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the purified this compound.

-

Validation: Dry the purified crystals under vacuum and confirm identity and purity using the analytical techniques described in the following section.

Section 3: Structural Elucidation and Analytical Validation

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity. This constitutes a self-validating system where chromatographic and spectroscopic data converge to provide a complete molecular profile.

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical validation of this compound.

Spectroscopic and Chromatographic Characterization

The following table summarizes the expected data from key analytical techniques. These predictions are based on the known structure of the molecule and data from similar compounds.[5][6]

| Technique | Predicted Key Data & Interpretation |

| ¹H NMR | ~2.6 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).~7.0-7.1 ppm (doublet, 2H): Aromatic protons on the chlorophenoxy ring ortho to the ether linkage.~7.4-7.5 ppm (doublet, 2H): Aromatic protons on the chlorophenoxy ring meta to the ether linkage.~7.1-7.2 ppm (doublet, 2H): Aromatic protons on the central phenyl ring ortho to the ether linkage.~7.9-8.0 ppm (doublet, 2H): Aromatic protons on the central phenyl ring meta to the ether linkage (ortho to the acetyl group). |

| ¹³C NMR | ~26 ppm: Acetyl methyl carbon.~197 ppm: Carbonyl carbon (C=O).~118-135 ppm: Aromatic carbons of the chlorophenoxy ring.~119-160 ppm: Aromatic carbons of the central phenyl ring.Note: Specific assignments require 2D NMR experiments. |

| FTIR | ~1680 cm⁻¹: Strong absorption from the aryl ketone C=O stretch.~1240 cm⁻¹: Strong, characteristic absorption from the aryl ether C-O-C asymmetric stretch.~3050-3100 cm⁻¹: C-H stretches of the aromatic rings. |

| Mass Spec (EI) | m/z ~246/248: Molecular ion peak [M]⁺, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.m/z ~231/233: Fragment corresponding to the loss of the methyl group ([M-CH₃]⁺).m/z ~121: Fragment corresponding to the 4-acetylphenoxy cation. |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from established procedures for analyzing diaryl ethers and related aromatic compounds.[7][8]

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the analyte has high absorbance (e.g., 254 nm or 275 nm).

-

Column Temperature: 30 °C.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the purified reference standard in acetonitrile (e.g., 1 mg/mL).

-

Prepare the sample for analysis by dissolving a precisely weighed amount in acetonitrile to a similar concentration.

-

-

Analysis:

-

Inject 10 µL of the sample solution into the HPLC system.

-

Record the chromatogram for a sufficient time to ensure all impurities have eluted (e.g., 10-15 minutes).

-

-

Data Interpretation:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for use in further research.

-

Section 4: Safety, Handling, and Toxicology

Hazard Identification (Inferred)

-

Skin/Eye Irritation: Likely to cause skin and eye irritation upon contact.

-

Sensitization: May cause an allergic skin reaction (skin sensitization).

-

Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects, a common feature of chlorinated aromatic compounds.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Avoid release to the environment.[5]

Conclusion

This compound is a compound of significant utility, bridging the gap between basic chemical feedstocks and high-value, complex molecules in pharmaceuticals and agrochemicals. Its synthesis is readily achievable through established organic chemistry principles, most notably the Williamson ether synthesis. A robust analytical workflow, combining chromatography for purity assessment and multiple spectroscopic techniques (NMR, FTIR, MS) for structural confirmation, is essential for ensuring the quality required for advanced applications. Adherence to strict safety protocols is paramount to mitigate potential hazards associated with its handling. This guide provides the foundational framework for scientists to confidently and competently work with this important molecular entity.

References

-

PubChem. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Available from: [Link]

-

SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Wiley-VCH GmbH. Available from: [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

PrepChem. Synthesis of 4-hydroxyacetophenone. Available from: [Link]

-

PubChem. Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-. National Center for Biotechnology Information. Available from: [Link]

-

Xiao, Z., et al. (2009). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(1), o183. Available from: [Link]

-

ResearchGate. How i can selectively get 4-hydroxy acetophenone? Discussion. Available from: [Link]

- Google Patents. Process for producing 4-hydroxyacetophenone. EP0167286A1.

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 2004, 9(1), 24-33. Available from: [Link]

-

MDPI. A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Cosmetics, 2017, 4(4), 45. Available from: [Link]

-

American Chemical Society. The Chemistry of the Diaryl Ethers. Chemical Reviews, 1941, 29(3), 427-439. Available from: [Link]

-

MDPI. Crystal Structures of Novel Phenyl Fulgides. Crystals, 2024, 14(1), 38. Available from: [Link]

-

NIH. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Journal of Bacteriology, 1997, 179(11), 3470-3475. Available from: [Link]

-

University of Massachusetts Boston. Williamson Ether Synthesis. Available from: [Link]

-

Millersville University. Experiment 06 Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

BYJU'S. Ullmann Reaction. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

American Journal of Organic Chemistry. Home Page. Scientific & Academic Publishing. Available from: [Link]

-

ResearchGate. Current developments in the synthesis of 4-chromanone-derived compounds. Available from: [Link]

-

SpectraBase. (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. Wiley-VCH GmbH. Available from: [Link]

-

The Journal of Organic Chemistry. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. J. Org. Chem. 2000, 65, 18, 5595–5604. Available from: [Link]

-

National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available from: [Link]

-

Publisso. Determination of diphenyl ether in workplace air using high-performance liquid chromatography (HPLC-DAD). Available from: [Link]

-

ResearchGate. The HPLC chromatogram of ethyl-ether extract before the hydrolysis (BH). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | C15H10ClF3O2 | CID 71230842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

"1-(4-(4-Chlorophenoxy)phenyl)ethanone" IUPAC name

An In-Depth Technical Guide to 1-(4-(4-Chlorophenoxy)phenyl)ethanone

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the chemical compound this compound. It is intended for researchers, chemists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This guide delves into the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, analytical characterization, and key applications, grounded in established chemical principles and supported by authoritative data.

Compound Identification and Structure

The nomenclature of a chemical compound is foundational to its study. The name "this compound" is the preferred IUPAC name, which precisely describes its molecular architecture.

-

"ethanone" : Indicates a two-carbon acyl group (acetyl group, CH₃C=O) attached to a larger moiety.

-

"phenyl" : The acetyl group is attached to a benzene ring.

-

"1-(...)" : The attachment is at position 1 of the phenyl ring.

-

"(4-(4-Chlorophenoxy)...)" : At position 4 of this phenyl ring, there is a phenoxy group (-O-C₆H₅). This phenoxy group is itself substituted at its 4th position with a chlorine atom.

This systematic naming leaves no ambiguity about the connectivity of the atoms.

Synonyms and Identifiers

In literature and commercial listings, this compound may be referred to by other names. While the IUPAC name is standard, familiarity with synonyms is crucial for comprehensive literature searches. A closely related, but structurally simpler compound, is 4'-Chloroacetophenone or 1-(4-chlorophenyl)ethanone, which serves as a common building block in organic synthesis.[1][2][3][4]

Molecular Structure

The structure consists of two phenyl rings linked by an ether oxygen, with a chlorine atom on one ring and an acetyl group on the other, both in the para position.

Caption: Skeletal structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification. Data for the parent compound, 4'-Chloroacetophenone (CAS 99-91-2), is often used as a reference point.[5]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₁₁ClO₂ | Calculated |

| Molecular Weight | 246.69 g/mol | Calculated |

| Appearance | White to off-white solid (Expected) | - |

| Melting Point | Not available; (4'-Chloroacetophenone: 74-76 °C) | [5] |

| Boiling Point | Not available; (4'-Chloroacetophenone: 237.7 °C) | [5] |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Acetone, Ethyl Acetate) and insoluble in water. | - |

Synthesis Protocol: A Mechanistic Approach

As an intermediate, this compound is typically synthesized via nucleophilic aromatic substitution or etherification reactions. A common and reliable method is the Ullmann Condensation or a related copper-catalyzed coupling of a phenol with an aryl halide.

Principle: The Ullmann condensation is a robust method for forming diaryl ethers. It involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the aryl halide in a copper-mediated cycle.

Proposed Experimental Workflow

This protocol describes the synthesis from 4-chlorophenol and 1-(4-fluorophenyl)ethanone, a common variant of the Ullmann reaction where an activated aryl fluoride is used.

Reactants:

-

4-Chlorophenol

-

1-(4-Fluorophenyl)ethanone

-

Potassium Carbonate (K₂CO₃) as base

-

Copper(I) iodide (CuI) as catalyst (optional, but often improves yield)

-

Dimethylformamide (DMF) as solvent

Protocol:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) to prevent oxidation, especially if a copper catalyst is used.

-

Addition of Reactants: Add 1-(4-fluorophenyl)ethanone (1.1 eq) to the mixture. If using a catalyst, add CuI (0.1 eq).

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.

-

Extraction: If the product does not precipitate cleanly, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

| Technique | Expected Results |

| ¹H NMR | - Aromatic Protons: Two sets of doublets (AA'BB' systems) in the aromatic region (~6.9-8.0 ppm). The protons on the ring with the acetyl group will be further downfield than those on the chlorophenoxy ring. - Methyl Protons: A singlet at ~2.5 ppm corresponding to the three protons of the acetyl group (CH₃). |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~195-200 ppm) for the ketone C=O. - Aromatic Carbons: Multiple signals in the aromatic region (~115-165 ppm). The carbon attached to the oxygen (C-O) and the carbon attached to the acetyl group will be distinct. - Methyl Carbon: A signal in the upfield region (~25-30 ppm) for the acetyl CH₃. |

| Infrared (IR) Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ characteristic of an aryl ketone. - C-O-C Stretch: A distinct band around 1240 cm⁻¹ for the aryl ether linkage. - C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z 246. A characteristic M+2 peak at m/z 248 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. - Fragmentation: A prominent peak at m/z 231 (loss of CH₃) and a base peak at m/z 43 (CH₃C=O⁺). |

This multi-technique approach provides a self-validating system for structural confirmation, ensuring the material synthesized is indeed the target compound of high purity.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate.[6][7] Its utility stems from the versatile chemical handles it possesses: the ketone, the ether linkage, and the two aromatic rings, which can be further functionalized.

Core Application Areas

Caption: Primary application areas for the title compound.

-

Pharmaceutical Development: This compound serves as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic activity. Its diaryl ether motif is present in many biologically active compounds. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[6]

-

Agricultural Chemicals: The chlorophenoxy structure is a well-known toxophore in many herbicides. This compound can be used as a building block to create new pesticides and herbicides with tailored specificities and improved efficacy.[7]

-

Material Science: The rigid, aromatic structure can be incorporated into polymers to enhance thermal stability and chemical resistance, making it a candidate for creating advanced, high-performance materials and coatings.[7]

Safety, Handling, and Toxicology

While specific toxicological data for this compound is not widely published, data from structurally related compounds, such as other chlorinated aromatic ketones, provide a strong basis for hazard assessment.[8][9]

Expected Hazards:

-

Skin and Eye Irritation: Aromatic ketones can be irritating to the skin and eyes. Prolonged contact may cause dermatitis.[10]

-

Sensitization: May cause an allergic skin reaction (skin sensitization).[8][9]

-

Aquatic Toxicity: As with many chlorinated aromatic compounds, it is expected to be very toxic to aquatic life with long-lasting effects.[8][9]

Recommended Handling Procedures

Given the expected hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Handling: Avoid generating dust. Keep away from sources of ignition. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its likely aquatic toxicity, avoid release to the environment.[8]

References

- This compound - IWK Health Centre.

- This compound - Chem-Impex.

-

P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem. [Link]

- This compound - Amazon S3.

-

Ethanone, 1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]- | C15H10ClF3O2 | CID 71230842 - PubChem. [Link]

-

1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc. [Link]

-

4-chloroace-tophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone - PubChem. [Link]

-

Ethanone, 1-(4-chlorophenyl)- - NIST WebBook. [Link]

-

1-(4-Chlorophenyl)ethanone - SIELC Technologies. [Link]

Sources

- 1. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloroace-tophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 4. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]

- 5. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 8. echemi.com [echemi.com]

- 9. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

"1-(4-(4-Chlorophenoxy)phenyl)ethanone" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone

Abstract

This compound is a diaryl ether ketone that serves as a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a stable ether linkage between a 4-chlorophenyl group and a 4-acetylphenyl moiety, makes it a versatile scaffold for further chemical elaboration. This technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation, focusing on the mechanistic underpinnings and practical considerations of each route. The core of this document delves into two primary, field-proven strategies: the copper-catalyzed Ullmann Condensation and the Nucleophilic Aromatic Substitution (SNAr) pathway. By examining the causality behind experimental choices—from reagents and catalysts to reaction conditions—this guide offers researchers and process chemists the critical insights needed for efficient and scalable synthesis.

Introduction: The Strategic Importance of Diaryl Ether Ketones

The diaryl ether motif is a common structural feature in a multitude of biologically active compounds and advanced materials. The synthesis of unsymmetrical diaryl ethers, such as this compound, presents a distinct chemical challenge centered on the selective formation of a robust C-O-C bond between two different aromatic systems. The presence of a ketone functionality further enhances the molecule's utility, providing a reactive handle for subsequent transformations in complex synthetic sequences.[2]

This guide is designed for professionals in drug development and chemical research, offering an in-depth analysis of the synthetic methodologies available to construct this valuable intermediate. We will explore the theoretical basis of each pathway, present detailed experimental protocols, and provide a comparative analysis to inform strategic decisions in a laboratory or process development setting.

Core Synthetic Strategies: A Retrosynthetic Analysis

The construction of this compound involves the formation of the central ether bond. Retrosynthetic analysis reveals two logical disconnections, defining the two major forward-synthesis strategies.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: The Ullmann Condensation Route

The Ullmann condensation is a classic and robust method for forming diaryl ether bonds, involving the copper-promoted coupling of an aryl halide with a phenol.[3][4] While traditional Ullmann reactions required harsh conditions, modern iterations have significantly improved the reaction's efficiency and substrate scope.[5][6]

Principle and Mechanism

The reaction mechanism is centered on a copper catalytic cycle.[7] It is generally accepted to proceed through the formation of an active copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, forming a Cu(III) intermediate. The final step is a reductive elimination event that forges the desired C-O bond and regenerates the active Cu(I) catalyst.[7]

Causality Behind Experimental Choices

-

Catalyst System: Copper is the quintessential catalyst for this transformation.[3] Stoichiometric amounts were used historically, but catalytic systems are now standard. Copper(I) salts like CuI are often preferred as they can enter the catalytic cycle directly. The use of ligands, such as diamines or acetylacetonates, can stabilize the copper intermediates, increase solubility, and accelerate the reaction, often allowing for lower temperatures.[3]

-

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base is critical; stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. Cs₂CO₃ is often superior due to its high solubility in organic solvents and its ability to promote the reaction.

-

Aryl Halide: The reactivity of the aryl halide follows the order I > Br >> Cl. Aryl iodides and bromides are the most common substrates due to their higher reactivity. The aryl halide should ideally be free of strong coordinating groups that could poison the catalyst.

-

Solvent and Temperature: High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures (often >150 °C) needed to drive the reaction to completion.[3][5]

Detailed Experimental Protocol: Ullmann Ether Synthesis

-

Reactor Setup: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxyacetophenone (1.0 eq.), cesium carbonate (1.5 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask, followed by the addition of 1-bromo-4-chlorobenzene (1.1 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Experimental workflow for the Ullmann Condensation.

Pathway B: The Nucleophilic Aromatic Substitution (SNAr) Route

Nucleophilic aromatic substitution provides a powerful, often catalyst-free, alternative for constructing diaryl ethers.[8] The reaction's viability hinges on the electronic properties of the aromatic reactants.

Principle and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] In the first, rate-determining step, the nucleophile (a phenoxide) attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring.[9] This forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[9] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.

For this mechanism to be efficient, two conditions must be met:

-

The aromatic ring undergoing substitution must possess a good leaving group (F, Cl, Br).

-

The ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. This EWG is crucial for stabilizing the negative charge of the Meisenheimer complex.[9]

In the context of synthesizing this compound, the ideal SNAr strategy involves the reaction of 4-chlorophenol with 1-(4-fluorophenyl)ethanone. Here, the acetyl group (-COCH₃) acts as the necessary EWG, and fluoride is an exceptionally good leaving group for SNAr reactions.

Caption: SNAr addition-elimination mechanism diagram.

Causality Behind Experimental Choices

-

Substrate Selection: The choice of 1-(4-fluorophenyl)ethanone as the electrophile is strategic. The fluorine atom is the best leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. The para-acetyl group provides the essential resonance stabilization for the anionic intermediate.

-

Base: As with the Ullmann reaction, a base like potassium carbonate (K₂CO₃) is necessary to convert 4-chlorophenol into the more potent 4-chlorophenoxide nucleophile.

-

Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or DMF are optimal.[10] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby maximizing its nucleophilicity and accelerating the reaction.

Detailed Experimental Protocol: SNAr Synthesis

This protocol is adapted from a general procedure for the synthesis of 4-aryloxybenzaldehydes.[10][11]

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorophenol (1.0 eq.), 1-(4-fluorophenyl)ethanone (1.0 eq.), and finely ground potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the flask.

-

Reaction: Heat the mixture to 140-160 °C with efficient stirring. The reaction is typically faster than the Ullmann condensation and can be complete in 2-6 hours. Monitor progress by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water with stirring. A solid precipitate of the crude product should form.

-

Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water to remove DMSO and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: The crude solid can be purified by recrystallization from ethanol or another suitable solvent to afford the pure product.

Comparative Analysis of Synthesis Pathways

The choice between the Ullmann and SNAr pathways depends on factors like reagent availability, cost, and the desired scale of the reaction.

| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Required (Copper-based) | Typically not required |

| Key Reagents | 4-Hydroxyacetophenone + Aryl Halide (Br, I) | 4-Chlorophenol + Activated Aryl Halide (F) |

| Reaction Temp. | High (120-200 °C) | High (140-160 °C) |

| Reaction Time | Longer (12-24 h) | Shorter (2-6 h) |

| Primary Drawback | Catalyst cost, removal, and potential for homocoupling side products | Requires a specifically activated substrate with a strong EWG |

| Advantages | Broader substrate scope for non-activated aryl halides | Catalyst-free, often faster, and simpler work-up |

Purification and Characterization

Independent of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity.

-

Purification: Recrystallization is often the most effective method for purifying the solid product, providing high purity material.[12] For more challenging separations, silica gel column chromatography is the standard alternative.

-

Characterization:

-

¹H NMR: The proton NMR spectrum should show distinct signals in the aromatic region corresponding to the two different phenyl rings, as well as a characteristic singlet for the methyl protons of the acetyl group around 2.5 ppm.[13]

-

¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon signal downfield (around 197 ppm).[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch (approx. 1680 cm⁻¹) and characteristic C-O-C ether stretches.[15]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₄H₁₁ClO₂: 246.69 g/mol ).[16]

-

Melting Point: A sharp melting point is indicative of high purity.

-

Conclusion

The synthesis of this compound can be effectively achieved via two primary methodologies: the copper-catalyzed Ullmann condensation and Nucleophilic Aromatic Substitution. The SNAr pathway represents a more modern, efficient, and often more economical approach, provided the appropriately activated fluoro-aromatic substrate is available. The Ullmann condensation, while more traditional, remains a valuable and versatile tool, particularly when the required SNAr substrate is not readily accessible. A thorough understanding of the mechanisms, operational parameters, and limitations of both pathways empowers the research and development scientist to make informed strategic decisions, leading to the successful and scalable production of this important chemical intermediate.

References

- 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.). Chem-Impex.

- High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.).

- Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook.

- 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]

-

4 - Nucleophilic Aromatic Substitution. (n.d.). Scribd. Retrieved from [Link]

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (2015). Journal of Chemical Education. Retrieved from [Link]

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution | Request PDF. (2015). ResearchGate. Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. scribd.com [scribd.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 16. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

The Spectroscopic Signature of 1-(4-(4-Chlorophenoxy)phenyl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-(4-Chlorophenoxy)phenyl)ethanone, a molecule of significant interest in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its characteristic spectroscopic signatures. By understanding the principles behind the spectral data, researchers can effectively identify, characterize, and quantify this compound in various experimental settings.

Introduction

This compound, also known by its common synonym 4'-(p-chlorophenoxy)acetophenone, is a ketone derivative with a diaryl ether linkage. Its molecular structure, consisting of a 4-chlorophenoxy group attached to a phenyl ethanone moiety, gives rise to a unique and identifiable spectroscopic profile. This guide will delve into the analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. A thorough understanding of these spectral characteristics is paramount for unambiguous compound identification, purity assessment, and elucidation of its role in chemical reactions.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectral data. The presence of two distinct aromatic rings, an ether linkage, a carbonyl group, and a methyl group will each manifest in a predictable manner across the different spectroscopic techniques.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Protons ortho to the acetyl group |

| ~7.4 | Doublet | 2H | Protons of the chlorophenyl ring ortho to the chlorine |

| ~7.0 | Doublet | 2H | Protons ortho to the ether linkage |

| ~7.0 | Doublet | 2H | Protons of the chlorophenyl ring meta to the chlorine |

| 2.5 | Singlet | 3H | Methyl protons of the acetyl group |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Interpretation:

The downfield chemical shift of the protons ortho to the acetyl group (~7.9 ppm) is due to the electron-withdrawing nature of the carbonyl group. The protons on the two aromatic rings will likely appear as two sets of doublets, characteristic of para-substituted benzene rings. The methyl protons of the acetyl group will appear as a sharp singlet at approximately 2.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Due to the symmetry in the para-substituted rings, the ¹³C NMR spectrum of this compound will show fewer signals than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | Carbonyl carbon (C=O) |

| ~162 | Aromatic carbon attached to the ether oxygen (acetophenone side) |

| ~156 | Aromatic carbon attached to the ether oxygen (chlorophenyl side) |

| ~132 | Quaternary aromatic carbon attached to the acetyl group |

| ~131 | Aromatic CH carbons ortho to the acetyl group |

| ~130 | Aromatic CH carbons of the chlorophenyl ring ortho to the chlorine |

| ~129 | Quaternary aromatic carbon attached to the chlorine |

| ~120 | Aromatic CH carbons ortho to the ether linkage |

| ~118 | Aromatic CH carbons of the chlorophenyl ring meta to the chlorine |

| ~26 | Methyl carbon of the acetyl group |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.

Interpretation:

The carbonyl carbon is the most deshielded, appearing at the lowest field (~197 ppm). The aromatic carbons will appear in the range of 118-162 ppm, with the carbons directly attached to the electronegative oxygen and chlorine atoms appearing at lower fields. The methyl carbon will be the most shielded, appearing at the highest field (~26 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C pulse program. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its identity.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 246/248 | Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom. |

| 231/233 | [M - CH₃]⁺ |

| 139/141 | [Cl-C₆H₄-O]⁺ or [CH₃CO-C₆H₄]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

Interpretation:

The molecular ion peak at m/z 246 (for ³⁵Cl) and 248 (for ³⁷Cl) in a roughly 3:1 ratio will confirm the molecular weight and the presence of one chlorine atom. The fragmentation pattern will be dominated by the cleavage of the acyl group, leading to a strong peak at m/z 43 (acetyl cation), which is often the base peak. Other significant fragments will arise from the cleavage of the ether bond and fragmentation of the aromatic rings.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source (70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment peaks.

Caption: General workflow for obtaining an EI mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (methyl) |

| ~1680 | Strong | Carbonyl (C=O) stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretches |

| ~1250 | Strong | Aryl-O-Aryl ether stretch (asymmetric) |

| ~1170 | Medium | In-plane C-H bending |

| ~830 | Strong | para-disubstituted C-H out-of-plane bend |

| ~1090 | Medium | C-Cl stretch |

Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1500 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the asymmetric stretching of the aryl ether linkage.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous characterization of this compound. This technical guide has outlined the expected spectral data and provided the fundamental protocols for their acquisition and interpretation. By leveraging this information, researchers can confidently identify and utilize this compound in their scientific endeavors.

References

-

SpectraBase. 4'-(p-chlorophenoxy)acetophenone. [Link] Accessed: January 6, 2026.

"1-(4-(4-Chlorophenoxy)phenyl)ethanone" mechanism of action

An In-depth Technical Guide to the Elucidation of the Mechanism of Action for 1-(4-(4-Chlorophenoxy)phenyl)ethanone

Abstract

This compound is a diaryl ether derivative recognized primarily as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals. While its utility as a chemical building block is established, its intrinsic biological activity and specific mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential pharmacological and toxicological profile of this compound. We synthesize information from structurally related molecules to propose putative biological targets and signaling pathways. This document details a logical, multi-tiered experimental strategy—encompassing in silico, in vitro, and cell-based assays—designed to systematically elucidate its mechanism of action. The protocols and workflows described herein are intended to serve as a self-validating system to generate robust, publication-quality data for a compound of nascent scientific interest.

Introduction and Current Landscape

This compound, a ketone featuring a chlorophenoxy moiety, serves as a key precursor in the synthesis of a variety of bioactive molecules. Its documented applications include the production of anti-inflammatory and analgesic drugs, as well as agricultural fungicides and herbicides[1]. The presence of the halogenated phenoxy ring and the acetophenone core suggests a potential for direct interaction with biological systems, a characteristic common among chlorinated aromatic compounds[2].

Despite its widespread use in synthetic chemistry, a significant knowledge gap exists regarding the direct pharmacological effects of this compound itself. Is it merely an inert scaffold, or does it possess its own bioactivity that could contribute to the efficacy or toxicity of its derivatives? This guide is predicated on the hypothesis that its structural motifs—the chlorophenol and acetophenone groups—confer a potential for specific molecular interactions. We will explore a series of testable hypotheses based on the known activities of analogous structures.

Postulated Mechanisms and Potential Biological Targets

Based on the established activities of structurally related compounds, we can postulate several potential mechanisms of action for this compound. These hypotheses form the basis of the investigational workflow outlined in this guide.

-

Enzyme Inhibition: Many acetophenone derivatives are known to be effective enzyme inhibitors[3]. Given its role as a precursor to anti-inflammatory drugs, cyclooxygenase (COX-1 and COX-2) enzymes represent primary targets of interest. Furthermore, related structures have shown inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases[3]. An azo-derivative of a similar structure has also been investigated as an inhibitor of Cytochrome P450 (CYP) enzymes, suggesting a potential for drug-drug interactions.

-

Nuclear Receptor Modulation: Chlorophenols, a key structural component of the target molecule, are recognized as potential endocrine-disrupting chemicals (EDCs)[4]. They have been shown to interact with nuclear receptors, particularly the estrogen receptor (ER) and thyroid hormone receptor (TR)[4]. Therefore, this compound may exhibit agonistic or antagonistic activity at these receptors. This is a critical avenue for investigation, especially from a toxicological perspective.

-

Antimicrobial and Fungicidal Activity: The compound is a known intermediate for fungicides[5][6]. While this activity is prominent in its derivatives, the parent compound may possess intrinsic fungicidal properties, potentially through mechanisms like ergosterol biosynthesis inhibition or cell membrane disruption.

A Validated Experimental Workflow for Mechanistic Elucidation

To systematically investigate these hypotheses, a tiered approach is recommended, moving from computational prediction to biochemical assays and finally to functional cell-based models. This workflow ensures that resources are directed toward the most plausible targets and provides layers of validation for any observed effects.

Workflow Diagram: Elucidating the Mechanism of Action

Caption: A multi-tiered workflow for investigating the mechanism of action.

Tier 1: In Silico Screening and Target Prioritization

The initial step involves using the compound's structure to predict its most likely biological targets through computational means.

Protocol: Molecular Docking Simulation

-

Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem CID: 2757749). Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Library Preparation: Download the crystal structures of high-priority potential targets from the Protein Data Bank (PDB). Suggested targets include:

-

Human COX-1 (PDB: 1EQG) and COX-2 (PDB: 5IKR)

-

Human Acetylcholinesterase (PDB: 4EY7)

-

Human Estrogen Receptor Alpha (PDB: 1A52)

-

Candida albicans Lanosterol 14α-demethylase (PDB: 5V5Z)

-

-

Docking Execution: Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the active site of each prepared receptor. Define the search space (grid box) to encompass the known ligand-binding pocket.

-

Analysis and Prioritization: Rank the targets based on the predicted binding affinity (e.g., kcal/mol). Visually inspect the top-ranked poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues are plausible. Targets with the best scores and most logical binding poses are prioritized for in vitro validation.

Tier 2: In Vitro Biochemical Validation